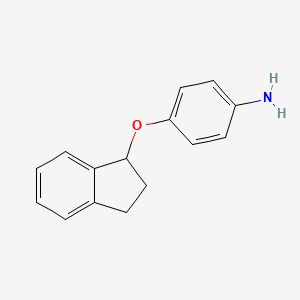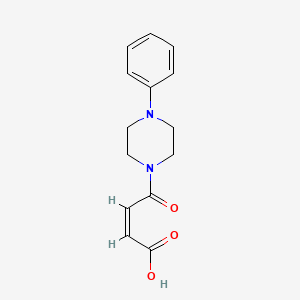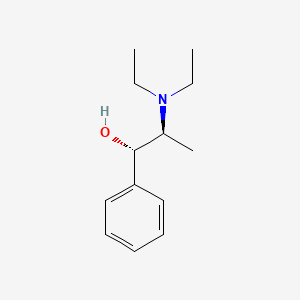![molecular formula C12H11N3O2 B11723692 methyl 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-enoate](/img/structure/B11723692.png)
methyl 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-enoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-enoate typically involves the reaction of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, can be applied to scale up the laboratory synthesis to an industrial level.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-enoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.
Materials Science: Triazole derivatives are used in the development of advanced materials, including polymers and coordination complexes.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Wirkmechanismus
The mechanism of action of methyl 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-enoate involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound induces apoptosis in cancer cells by activating certain signaling pathways and inhibiting cell proliferation . The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins and enzymes involved in cell cycle regulation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with similar structural features.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A related compound with a carboxylic acid group instead of the ester group.
Uniqueness
Methyl 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-enoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
methyl 3-[4-(1,2,4-triazol-1-yl)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-12(16)7-4-10-2-5-11(6-3-10)15-9-13-8-14-15/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMMXTVBUNQBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


carbohydrazide](/img/structure/B11723623.png)



![tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B11723651.png)
![(E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B11723652.png)
![N-{1-[(Z)-N'-Hydroxycarbamimidoyl]cyclohexyl}acetamide](/img/structure/B11723663.png)





